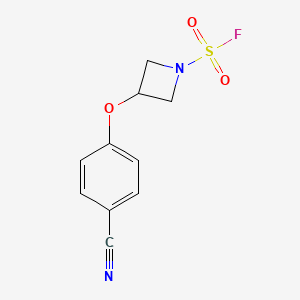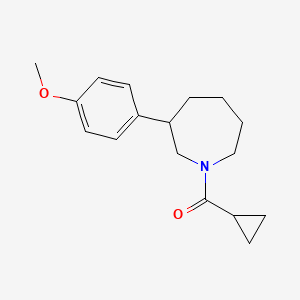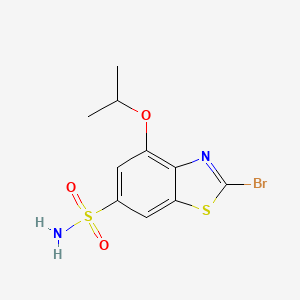
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique molecular structure, combining pyrazine, oxadiazole, piperidine, and pyrrole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process:
The initial step involves the synthesis of pyrazin-2-ylmethylamine by reacting pyrazine with formaldehyde and a reducing agent.
The intermediate pyrazin-2-ylmethylamine is then subjected to a cyclization reaction with hydrazine and carbon disulfide to form 3-(pyrazin-2-yl)-1,2,4-oxadiazole.
Concurrently, 1-(1H-pyrrol-1-yl)ethanone is prepared by reacting pyrrole with acetyl chloride in the presence of a base.
The final step involves the coupling of 3-(pyrazin-2-yl)-1,2,4-oxadiazole with 1-(1H-pyrrol-1-yl)ethanone and piperidine under appropriate conditions, using a coupling agent such as EDCI (N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride) and a catalyst like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: Industrial-scale production of this compound typically involves optimizing the synthetic route to increase yield and efficiency. This includes using high-pressure reactors for cyclization reactions and continuous flow reactors for coupling processes, thus enhancing reaction kinetics and product purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized at different functional groups, forming oxidized derivatives such as N-oxides or sulfoxides.
Reduction: Reduction of the oxadiazole ring can yield aminomethyl derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can occur at the pyrazine ring, leading to a range of substituted products.
Common Reagents and Conditions
Oxidation: Using reagents such as potassium permanganate or m-chloroperoxybenzoic acid under mild conditions.
Reduction: Employing hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or chlorine, nitrating mixtures (e.g., nitric acid and sulfuric acid), and sulfonating agents (e.g., sulfur trioxide in sulfuric acid).
Major Products Formed
Oxidized derivatives (N-oxides, sulfoxides)
Reduced derivatives (aminomethyl compounds)
Substituted pyrazine products
Aplicaciones Científicas De Investigación
Chemistry
Used as a ligand in coordination chemistry to form complex metal-organic frameworks.
Employed in organic synthesis as a versatile building block for constructing larger heterocyclic structures.
Biology
Acts as a probe molecule for studying enzyme-substrate interactions and receptor binding affinities.
Used in bioimaging due to its potential fluorescent properties.
Medicine
Investigated for its potential as an antimicrobial and antifungal agent.
Explored in drug discovery programs targeting specific biological pathways, including those involved in cancer and neurodegenerative diseases.
Industry
Utilized in the development of advanced materials, including polymers with specific electronic properties.
Applied in the design of sensors and diagnostic tools due to its unique chemical reactivity.
Mecanismo De Acción
The compound exerts its effects through several mechanisms:
Molecular Targets: The pyrazine and oxadiazole moieties interact with specific enzymes and receptors, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. By binding to target proteins, it can inhibit or activate various biochemical processes, leading to its observed effects.
Comparación Con Compuestos Similares
1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is compared to other similar heterocyclic compounds:
Similar Compounds: 1-(3-(4-(pyrazin-2-yl)-1,2,3-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone; 1-(3-((3-(pyrazin-2-yl)-1,2,4-triazol-5-yl)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.
Uniqueness: The presence of the oxadiazole ring in this compound imparts distinctive electronic properties and reactivity, making it a unique candidate for various applications in scientific research and industry. The specific arrangement of functional groups also enhances its ability to interact with biological targets, setting it apart from similar compounds.
Propiedades
IUPAC Name |
1-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-17(13-23-7-1-2-8-23)24-9-3-4-14(12-24)10-16-21-18(22-26-16)15-11-19-5-6-20-15/h1-2,5-8,11,14H,3-4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGRDQFRLCFRBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=C2)CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-bromo-4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone](/img/structure/B2775899.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2775903.png)




![(Z)-5-chloro-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2775909.png)
![1-[3-(3-Methylphenyl)sulfonylpropyl]-4-prop-2-ynylpiperazine](/img/structure/B2775910.png)
![(E)-{1-[2,3-dichloro-4-(ethanesulfonyl)phenyl]-2-(4-fluorobenzenesulfonyl)ethylidene}(methoxy)amine](/img/structure/B2775914.png)
![N-(2-(diethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2775915.png)
![6-Fluoro-4-[4-(2-fluoroethyl)piperazin-1-yl]quinazoline](/img/structure/B2775916.png)


![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2775920.png)
